N-[4-(acetylamino)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide
Description
N-(4-Acetamidophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of acetamidophenyl and isothiochromene moieties, which contribute to its diverse chemical reactivity and biological activities.
Properties
Molecular Formula |
C18H14N2O3S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C18H14N2O3S/c1-11(21)19-13-6-8-14(9-7-13)20-17(22)16-10-12-4-2-3-5-15(12)18(23)24-16/h2-10H,1H3,(H,19,21)(H,20,22) |
InChI Key |
YGXKFALHCJRDFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the isothiochromene core, followed by the introduction of the acetamidophenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetamidophenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-Acetamidophenyl)-1-oxo-1H-isothiochromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenol: Known for its analgesic and antipyretic properties.
Phenacetin: An analgesic and antipyretic compound similar to acetaminophen.
Acetylsalicylic acid:
Uniqueness
N-(4-Acetamidophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activities. Its isothiochromene core differentiates it from other similar compounds, providing unique opportunities for research and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
